molecular formula C31H28F6NOPS B6291455 [S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide CAS No. 2262535-73-7

[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6291455
CAS No.: 2262535-73-7
M. Wt: 607.6 g/mol
InChI Key: NTSLMRQKMJNSQM-GPXQZTSVSA-N
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Description

[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, diphenylphosphino groups, and a sulfinamide moiety, making it a valuable molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific catalysts and reaction conditions to ensure the selective introduction of trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes. For instance, the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using whole cells of Trichoderma asperellum has been reported as an efficient method . This biocatalytic process utilizes ethanol and glycerol as dual cosubstrates for cofactor recycling, optimizing the yield and enantiomeric purity of the product.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.

    Substitution: The trifluoromethyl and diphenylphosphino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with modified functional groups.

Scientific Research Applications

[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the diphenylphosphino groups facilitate coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is unique due to its combination of trifluoromethyl and diphenylphosphino groups, along with the sulfinamide moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound in various applications.

Properties

IUPAC Name

N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28F6NOPS/c1-29(2,3)41(39)38-28(21-18-22(30(32,33)34)20-23(19-21)31(35,36)37)26-16-10-11-17-27(26)40(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-20,28,38H,1-3H3/t28-,41?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLMRQKMJNSQM-GPXQZTSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28F6NOPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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